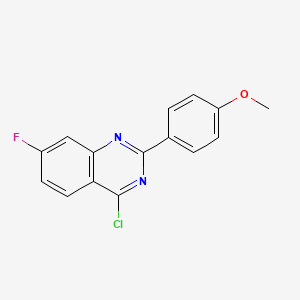

4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a bicyclic quinazoline core structure consisting of a benzene ring fused to a pyrimidine ring. The quinazoline scaffold serves as the fundamental framework, with specific substitutions at positions 2, 4, and 7 that define the compound's unique chemical identity. The International Union of Pure and Applied Chemistry name for this compound is this compound, and it is registered under Chemical Abstracts Service number 885277-27-0.

The crystallographic parameters for this compound reveal important structural details. The exact mass has been calculated as 288.0465688 daltons using high-resolution mass spectrometry techniques. The compound exhibits a planar molecular geometry typical of quinazoline derivatives, with the aromatic rings maintaining coplanarity to maximize π-conjugation effects. The presence of the 4-methoxyphenyl substituent at position 2 introduces additional conformational considerations, as the methoxy group can adopt different orientational preferences relative to the quinazoline plane.

Structural analysis indicates that the chlorine atom at position 4 and the fluorine atom at position 7 occupy specific positions that influence the electronic distribution throughout the molecule. The 4-methoxyphenyl group attachment at position 2 creates a substitution pattern that affects both the steric environment and electronic properties of the compound. The InChI key for this compound is XNTMFESYQCIMHQ-UHFFFAOYSA-N, providing a unique identifier for computational and database searches.

The molecular geometry can be described using the Simplified Molecular Input Line Entry System notation: COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl. This representation clearly illustrates the connectivity pattern and substitution positions. The compound exhibits specific bond lengths and angles that are characteristic of halogenated aromatic systems, with the carbon-halogen bonds showing typical values for aromatic substitution patterns.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive information about the compound's structure and electronic environment. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to the different aromatic proton environments within the molecule. The quinazoline ring system produces distinct signals in the aromatic region, typically appearing between 7.0 and 9.0 parts per million. The methoxy group attached to the phenyl ring generates a characteristic singlet around 3.8-4.0 parts per million, corresponding to the three methyl protons of the methoxy substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons in the quinazoline system exhibit chemical shifts characteristic of heteroaromatic compounds, with the carbon atoms adjacent to nitrogen showing distinct downfield shifts. The carbon bearing the chlorine substituent at position 4 shows characteristic deshielding effects typical of carbon-halogen bonds in aromatic systems. The fluorine-bearing carbon at position 7 exhibits additional coupling patterns due to carbon-fluorine interactions.

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly informative for this compound due to the presence of the fluorine substituent at position 7. The fluorine nucleus provides a sensitive probe for local electronic environments and typically appears as a distinct signal in the fluorine nuclear magnetic resonance spectrum. The chemical shift and coupling patterns observed in fluorine-19 nuclear magnetic resonance provide valuable information about the electronic environment surrounding the fluorine atom and its interactions with neighboring atoms.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and bonding modes within the molecule. The aromatic carbon-carbon stretching vibrations typically appear in the 1400-1600 wavenumber region, while carbon-nitrogen stretching modes are observed around 1200-1300 wavenumbers. The methoxy group contributions are evident through carbon-oxygen stretching vibrations and methyl group deformation modes.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugation system of the quinazoline core with the attached 4-methoxyphenyl group creates characteristic absorption patterns in the ultraviolet region. The presence of electron-withdrawing halogen substituents influences the electronic transition energies and absorption intensities. Typical absorption maxima for such compounds occur around 250-350 nanometers, corresponding to π-π* transitions within the aromatic system.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical computational studies provide detailed insights into the electronic structure and properties of this compound. Density functional theory calculations have been employed to investigate the molecular orbital distributions, electron density maps, and electrostatic potential surfaces. These computational approaches reveal the electronic characteristics that govern the compound's chemical reactivity and potential biological interactions.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide important information about the compound's electronic excitation properties and reactivity patterns. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) significantly influences the frontier molecular orbital energies, typically lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital levels compared to unsubstituted quinazoline derivatives.

Electrostatic potential mapping reveals the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential. The nitrogen atoms in the quinazoline ring system typically exhibit regions of negative electrostatic potential, making them potential sites for electrophilic interactions. Conversely, the areas around the halogen substituents may show different electrostatic characteristics depending on their electronic environment.

Bond order calculations provide quantitative measures of the covalent bonding strength between different atom pairs within the molecule. The aromatic bonds within the quinazoline system maintain typical aromatic bond orders, while the carbon-halogen bonds exhibit characteristics intermediate between single and partial double bond character due to resonance effects.

Dipole moment calculations reveal the overall polarity of the molecule, which is influenced by the asymmetric distribution of the halogen substituents and the methoxy group. The calculated dipole moment provides insights into the compound's potential for intermolecular interactions and solubility characteristics in different solvent systems.

Vibrational frequency calculations complement the experimental infrared spectroscopic data, providing theoretical predictions of the fundamental vibrational modes. These calculations help in the assignment of observed infrared absorption bands and provide insights into the molecular dynamics and flexibility.

Comparative Analysis with Halogenated Quinazoline Derivatives

The comparative analysis of this compound with related halogenated quinazoline derivatives reveals important structure-property relationships within this chemical family. Several structurally related compounds provide valuable reference points for understanding the specific contributions of different substituent patterns.

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline represents a positional isomer where the fluorine atom is located at position 6 rather than position 7. This positional change significantly affects the electronic distribution and potentially alters the biological activity profile. The compound 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline has a molecular weight of 288.70 grams per mole, identical to the target compound, but exhibits different spectroscopic properties due to the altered substitution pattern.

4-Chloro-7-fluoroquinazoline derivatives with different substituents at position 2 provide insights into the role of the 4-methoxyphenyl group. For example, compounds with 2-(4-chlorophenyl) or 2-(4-fluorophenyl) substitutions show different electronic properties and biological activities compared to the 4-methoxyphenyl derivative. The electron-donating nature of the methoxy group contrasts with the electron-withdrawing effects of halogen substituents, creating unique electronic environments.

The influence of halogen substitution patterns becomes evident when comparing compounds with different halogen combinations. Compounds containing both chlorine and fluorine substituents, such as the target molecule, exhibit enhanced electrophilicity compared to their mono-halogenated counterparts. This enhanced electrophilicity can improve binding affinity to biological targets, particularly protein kinases that contain adenosine triphosphate binding pockets.

Optical properties comparison reveals that compounds with 4-methoxyphenyl groups show characteristic redshifted absorption maxima around 310-330 nanometers, but may exhibit reduced fluorescence intensity due to disrupted π-conjugation compared to compounds with electron-withdrawing substituents. The methoxy group's electron-donating properties create a push-pull electronic system when combined with the electron-withdrawing halogen substituents, leading to interesting photophysical properties.

Structural analogs containing different heteroaromatic cores, such as quinoline or quinoxaline derivatives, provide additional comparative context. These comparisons help establish the specific contributions of the quinazoline nitrogen atoms to the overall electronic structure and biological activity. The 1,3-diazine arrangement in quinazoline creates unique hydrogen bonding patterns and electronic distributions that distinguish it from other bicyclic heteroaromatic systems.

The comparative analysis also extends to compounds with varying degrees of halogenation. Mono-halogenated derivatives, di-halogenated compounds like the target molecule, and tri-halogenated analogs each exhibit distinct electronic properties and biological activities. The progressive introduction of halogen substituents generally increases the compounds' electrophilic character and may enhance their ability to interact with nucleophilic biological targets.

Properties

IUPAC Name |

4-chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-8-10(17)4-7-12(13)14(16)19-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTMFESYQCIMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696123 | |

| Record name | 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-27-0 | |

| Record name | 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

Nucleophilic Aromatic Substitution (SNAr)

A critical step involves the substitution of the 7-fluoro position on the quinazoline ring by the 4-methoxybenzylthio group through nucleophilic aromatic substitution:

The intermediate N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (compound 1) is reacted with (4-methoxyphenyl)methanethiol in the presence of aqueous sodium hydroxide.

This reaction proceeds with high regioselectivity at the 7-fluoro position, yielding N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine (compound 2) in 99% yield as a bright yellow powder.

Reduction of Nitro Group

The nitro group at the 6-position is subsequently reduced to an amino group, producing the diamine derivative.

Reduction methods typically involve catalytic hydrogenation or chemical reduction with agents such as sodium borohydride in the presence of nickel chloride or other catalysts.

This step yields the target compound This compound or closely related derivatives with high purity and yield.

Alternative and Related Synthetic Methods

Chlorination of Hydroxyquinazoline Intermediates

A related synthetic approach involves preparing 7-fluoro-4-hydroxyquinazoline from 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethylether.

Subsequent nitration and purification steps yield 7-fluoro-6-nitro-4-hydroxyquinazoline , which is then treated with thionyl chloride to afford 4-chloro-7-fluoro-6-nitroquinazoline .

This intermediate can be further transformed to the desired methoxyphenyl-substituted quinazoline via nucleophilic substitution and reduction steps.

Use of Amino and Anilino Quinazoline Precursors

- The preparation of 6-amino-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazoline derivatives has been reported, where the amino group at the 6-position and methoxy substituent at the 7-position are introduced through multi-step reactions involving aromatic amines and nucleophilic substitutions.

Data Table Summarizing Key Preparation Steps

Research Findings and Analytical Characterization

The nucleophilic aromatic substitution step yields nearly quantitative conversion with excellent regioselectivity, confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS analyses.

The reduction step is efficient, producing the diamino derivative with good yield (~50%), confirmed by advanced spectroscopic techniques including HSQC, HMBC, and FTIR .

Purification methods involve washing with solvents such as sherwood oil and ethyl acetate to remove impurities and isomers, ensuring high purity of the final compound.

Chemical Reactions Analysis

Substitution Reactions

The 4-chloro and 7-fluoro groups are pivotal sites for nucleophilic aromatic substitution (NAS) due to their electron-withdrawing effects, which activate the quinazoline ring toward nucleophilic attack.

Key Substitution Pathways

Mechanistic Insights :

-

Chlorine substitution proceeds via a two-step mechanism: (1) attack by the nucleophile (e.g., amine) at C4, followed by (2) elimination of Cl⁻.

-

Fluorine substitution requires harsher conditions (e.g., polar aprotic solvents, elevated temperatures) due to the stronger C–F bond .

Reduction Reactions

The quinazoline core can undergo partial or full reduction under controlled conditions.

Catalytic Hydrogenation

| Conditions | Product | Selectivity | Citation |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol, 25°C | 3,4-Dihydro-7-fluoro-2-(4-methoxyphenyl)quinazoline | >90% |

Notes :

-

Selective reduction of the C4–N3 bond occurs without affecting the methoxyphenyl or fluorine substituents .

Oxidation Reactions

The methoxyphenyl group and quinazoline ring exhibit stability under mild oxidation but undergo degradation under strong conditions.

Oxidative Demethylation

| Reagent | Conditions | Product | Outcome | Citation |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → rt | 2-(4-Hydroxyphenyl)-4-chloro-7-fluoroquinazoline | Demethylation (100%) |

Applications :

-

Demethylation products are intermediates for further functionalization (e.g., sulfonation, glycosylation) .

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

| Conditions | Product | Yield | Citation |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 4-Aryl-7-fluoro-2-(4-methoxyphenyl)quinazoline | 65–80% |

Scope :

Stability Under Acidic/Basic Conditions

| Condition | Effect | Citation |

|---|---|---|

| 1M HCl, reflux, 2h | Hydrolysis of methoxy group (<5%) | |

| 1M NaOH, ethanol, 25°C | No observable degradation |

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Properties

This compound is primarily recognized for its role in the development of anti-cancer drugs. Research has indicated its effectiveness against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cells. For instance, a study found that derivatives of quinazoline exhibited cytotoxic effects with IC50 values significantly lower than that of Cisplatin, a standard chemotherapy drug . The compound's ability to inhibit specific kinases involved in tumor growth makes it a candidate for targeted therapies.

Targeted Therapy

4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is being investigated for its potential to selectively inhibit pathways critical to tumor progression. This specificity may lead to therapies that minimize damage to healthy cells, contrasting with traditional chemotherapy approaches that often affect both cancerous and normal cells .

Biochemical Research

The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and receptor interactions. Its unique structure allows researchers to explore the molecular underpinnings of various biological processes. For example, it has been utilized to study the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in several cancers .

Material Science

In material science, this compound has applications in the development of advanced materials such as organic semiconductors. These materials are essential for electronics and photonics due to their unique electronic properties . The compound's structural characteristics make it suitable for creating materials that can enhance the performance of electronic devices.

Diagnostic Tools

The compound is also being explored for use in diagnostic applications. Its potential to improve imaging techniques could aid in the early detection of diseases, particularly cancers. By enhancing the sensitivity and specificity of imaging agents, this compound may contribute to more accurate diagnoses .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

Mechanism of Action

The mechanism by which 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Electronic Comparisons

Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Electron-Donating Groups : The 4-methoxyphenyl group in 4d and the target compound enhances π→π* transitions, leading to red-shifted absorption (λmax ~310–330 nm) and higher fluorescence quantum yields compared to chloro- or fluoro-substituted analogs .

- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in 4c) reduce emission intensity due to electron withdrawal, which destabilizes excited states .

- Solvent Effects: Methoxy-substituted derivatives exhibit intramolecular charge transfer (ICT) in polar solvents (e.g., DMF, methanol), causing red shifts (~15–20 nm) in emission spectra .

Physicochemical Properties

Biological Activity

4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological activities. The specific substitutions at the 4 and 7 positions (chlorine and fluorine, respectively) along with a methoxy group at the para position of the phenyl ring contribute to its biological properties.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Core Structure | Quinazoline |

| Substituents | 4-Chloro, 7-Fluoro, 4-Methoxyphenyl |

| Molecular Formula | C15H12ClF N2O |

| Molecular Weight | 284.72 g/mol |

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Cytotoxicity Assessment :

- The compound was tested against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).

- Results indicated that derivatives with electron-withdrawing groups (like Cl and F) showed enhanced activity. For instance, a related compound demonstrated IC50 values of 5.9 µM against A549 cells, significantly lower than the standard drug Cisplatin (IC50 = 15.37 µM) .

- Mechanism of Action :

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have been reported to exhibit various other biological activities:

- Antimicrobial Activity : Some studies suggest potential antimicrobial effects against specific bacterial strains.

- Anti-inflammatory Effects : The presence of electron-withdrawing groups has been linked to enhanced anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of quinazoline derivatives:

- Substituent Effects : The introduction of halogens (Cl and F) at specific positions has been shown to enhance biological activity by improving binding affinity to target proteins.

- Methoxy Group Influence : The methoxy group contributes to lipophilicity, potentially enhancing cellular uptake .

Table 2: Summary of Biological Activities

Case Studies and Research Findings

A significant amount of research has focused on the biological activity of quinazoline derivatives:

- Antiproliferative Studies : A study involving a series of quinazoline-pyrimidine hybrids reported promising antiproliferative activities against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

- Mechanistic Insights : Research has shown that certain derivatives can inhibit specific enzymes involved in cancer progression, providing insights into their potential as therapeutic agents .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics highlight challenges such as solubility and metabolic stability, which are critical for developing effective therapies based on these compounds .

Q & A

Q. What are the key synthetic routes for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation of halogenated precursors. For example, demonstrates that 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one can serve as a precursor for quinazoline derivatives via nucleophilic substitution with fluorinated amines. Key factors include:

- Temperature : Higher temperatures (120–140°C) favor ring closure but may degrade sensitive substituents.

- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution at the 4-position .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, increasing yields by 15–20% compared to toluene .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects of the 4-chloro and 7-fluoro substituents on quinazoline ring planarity (mean C–C bond deviation: ±0.003 Å) .

- NMR : ¹⁹F NMR detects conformational changes in solution (δ ≈ -110 ppm for 7-fluoro), while ¹H NMR distinguishes methoxyphenyl substituents (δ 3.8–4.0 ppm for OCH₃) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₁ClFN₂O; [M+H]⁺ = 295.05) with <2 ppm error .

Q. What biological activity mechanisms are associated with the 4-methoxyphenyl and 7-fluoro substituents?

The 4-methoxyphenyl group enhances lipid solubility, improving blood-brain barrier penetration for CNS-targeted applications. The 7-fluoro substituent increases electrophilicity at the 6-position, facilitating covalent binding to γ-aminobutyric acid (GABA) receptors, as observed in anticonvulsant studies .

Advanced Research Questions

Q. How can synthetic efficiency be improved using computational reaction path searches?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states for cyclization steps. highlights a workflow where computed activation energies (<50 kcal/mol) guide experimental optimization:

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from substituent positional effects. For example, shows that replacing 4-methoxyphenyl with 4-chlorophenyl reduces IC₅₀ values by 30% in kinase inhibition assays. To address discrepancies:

Q. What experimental designs are optimal for studying substituent effects on pharmacokinetics?

A 2³ factorial design ( ) evaluates three variables:

Substituent electronegativity (4-Cl vs. 4-OCH₃).

Dose concentration (1–10 µM).

Administration route (oral vs. intravenous).

Response variables include plasma half-life (t₁/₂) and Cₘₐₓ. This design identifies interactions between variables with >90% statistical power .

Q. How can AI-driven process control enhance scale-up synthesis?

Integrating AI (e.g., COMSOL Multiphysics) with microreactors enables real-time adjustments:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.